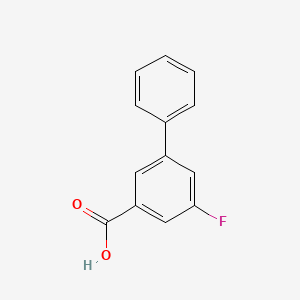

5-Fluoro-3-phenylbenzoic acid

Übersicht

Beschreibung

5-Fluoro-3-phenylbenzoic acid (5-FPA) is a synthetic organic compound that belongs to the class of aromatic carboxylic acids1. It is a white crystalline solid with a melting point of 148°C and a molar mass of 250.16 g/mol1. 5-FPA is a versatile compound that has been used in a variety of research and industrial applications, ranging from chemical synthesis to drug discovery1.

Synthesis Analysis

5-Fluoro-3-phenylbenzoic acid plays a pivotal role in the synthesis of fluorinated compounds, which are essential for various pharmaceutical applications1. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in drug development1.

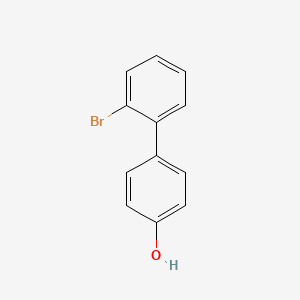

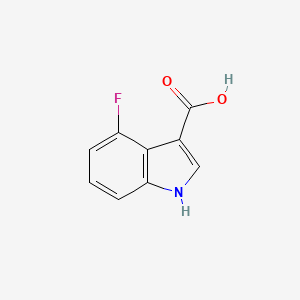

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-phenylbenzoic acid is characterized by the presence of a fluorine atom and a phenyl group attached to a benzoic acid core1. The exact molecular structure can be represented by the InChI Key: CMQRNIJBMDZLEU-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-3-phenylbenzoic acid are primarily associated with its role as an intermediate in the synthesis of fluorinated compounds1. However, specific reaction mechanisms or pathways were not found in the retrieved information.

Physical And Chemical Properties Analysis

5-Fluoro-3-phenylbenzoic acid is a white crystalline solid with a melting point of 148°C1. Its molar mass is 250.16 g/mol1. More detailed physical and chemical properties were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen

- Summary of the Application: 5-Fluorouracil (5-FU) is used in the treatment of skin cancer. It is a pyrimidine analog that works as an antimetabolite by hindering DNA synthesis .

- Methods of Application or Experimental Procedures: A nanohydrogel formulation of 5-fluorouracil was developed for treating skin cancer. The aim was to reduce the dosing frequency and dose-related toxicity and improve its bioavailability at the site of action. Chitosan (CS)-complexed 5-FU nanoparticles were prepared using the ionic gelation technique .

- Results or Outcomes: The developed nanohydrogel underwent a comprehensive characterization process. The optimized nanohydrogel formulation showed 79.9% of entrapment efficiency, 85.78% of drug release, and 3.188% of skin permeation. The percentage of drug release from the formulation was 34.62 ± 0.51% over 12 hours .

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation2. However, specific safety and hazard information for 5-Fluoro-3-phenylbenzoic acid was not found in the retrieved information.

Zukünftige Richtungen

The exploration of 5-fluoro-3-phenylbenzoic acid derivatives in chemotherapy has led to the development of oral prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT, and S-11. These prodrugs aim to improve the efficacy and reduce the toxicity associated with 5-FU treatment1. This suggests that 5-Fluoro-3-phenylbenzoic acid and its derivatives have potential for future research and development in the field of medicine.

Eigenschaften

IUPAC Name |

3-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQRNIJBMDZLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651807 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-phenylbenzoic acid | |

CAS RN |

1082565-35-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

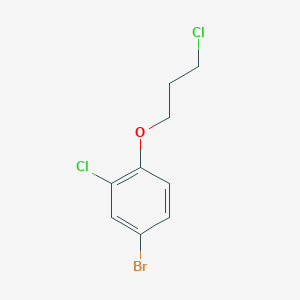

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

amine](/img/structure/B1437616.png)